molecular formula C14H21NO4 B1665345 Ambenoxan CAS No. 2455-84-7

Ambenoxan

Cat. No.: B1665345
CAS No.: 2455-84-7
M. Wt: 267.32 g/mol
InChI Key: IRDXKUVPWPVZMA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ambenoxan involves the reaction of 2-aminomethyl-1,4-benzodioxane with β-methoxyethoxy ethyl chloride. The reaction is typically carried out by heating the mixture at 160°C for 2 hours. After cooling, the reaction mixture is treated with chloroform and a solution of potassium carbonate in water. The chloroform layer is then separated, and the aqueous layer is extracted with chloroform .

Chemical Reactions Analysis

Ambenoxan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.

    Substitution: this compound can undergo substitution reactions, particularly involving the amino group.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ambenoxan has several scientific research applications, including:

Mechanism of Action

Ambenoxan exerts its effects by acting on brain and spinal mechanisms. It produces skeletal muscle flaccidity without causing loss of the righting reflex when administered orally or parenterally to various animal models. The compound does not have peripheral neuromuscular blocking effects and significantly reduces or eliminates decerebrate rigidity in rabbits .

Comparison with Similar Compounds

Ambenoxan is unique compared to other skeletal muscle relaxants due to its central action and lack of peripheral neuromuscular blocking properties. Similar compounds include:

    Baclofen: A centrally acting muscle relaxant that also acts on the central nervous system but has different molecular targets.

    Diazepam: A benzodiazepine that acts as a muscle relaxant through its effects on the central nervous system.

    Tizanidine: Another centrally acting muscle relaxant with a different mechanism of action.

This compound stands out due to its specific action on brain and spinal mechanisms without affecting peripheral neuromuscular function .

Properties

CAS No.

2455-84-7

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2-methoxyethoxy)ethanamine

InChI

InChI=1S/C14H21NO4/c1-16-8-9-17-7-6-15-10-12-11-18-13-4-2-3-5-14(13)19-12/h2-5,12,15H,6-11H2,1H3

InChI Key

IRDXKUVPWPVZMA-UHFFFAOYSA-N

SMILES

COCCOCCNCC1COC2=CC=CC=C2O1

Canonical SMILES

COCCOCCNCC1COC2=CC=CC=C2O1

Appearance

Solid powder

Key on ui other cas no.

2455-84-7

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1617-99-8 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ambenoxan
ambenoxan hydrochloride
WB 4109
WB-4109

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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